
1-Bromo-2,3-dinitrobenzene
Overview
Description
1-Bromo-2,3-dinitrobenzene is a useful research compound. Its molecular formula is C6H3BrN2O4 and its molecular weight is 247.00 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biochemical Applications
1-Bromo-2,3-dinitrobenzene is primarily used in biochemical research for the following purposes:
- Protein Determination : This compound serves as a substrate in assays for protein determination, particularly in the measurement of glutathione S-transferase activity. It is utilized in studies involving prostaglandin D2 synthase from chicken and rat models .
- Enzyme Assays : The compound has been employed in glutathione S-transferase assays, which are crucial for understanding detoxification processes in biological systems. These assays help elucidate the role of enzymes in drug metabolism and the body's response to xenobiotics .
Synthesis Applications
This compound is also significant in synthetic organic chemistry:
- Synthesis of Dinitrophenol : It is used in the preparation of 2,4-dinitrophenol through treatment with a potassium superoxide-crown ether complex in benzene. This reaction highlights its utility as a precursor in synthesizing other nitro-substituted aromatic compounds .
- Building Block for Complex Molecules : This compound serves as a building block for synthesizing more complex organic molecules, including various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in electrophilic substitution reactions, facilitating the introduction of further functional groups .
Environmental Applications
Research has indicated potential applications of this compound in environmental studies:
- Toxicological Studies : The compound's toxicity profile makes it relevant for studies investigating environmental pollutants' effects on ecosystems. It has been linked to methemoglobinemia and skin sensitization reactions . Understanding these effects is crucial for assessing risks associated with chemical exposure.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Glutathione S-transferase Activity Measurement : In a study assessing enzyme activity across different species, this compound was used as a substrate to evaluate the detoxification capabilities of various tissues. The results demonstrated significant variations in enzyme activity that could be correlated with environmental exposure levels .
- Synthesis of Nitroaromatic Compounds : A synthetic route involving this compound was explored to produce novel nitroaromatic compounds with potential pharmacological properties. The study highlighted the versatility of this compound as a synthetic intermediate and its ability to yield diverse derivatives .
Properties
CAS No. |
19613-76-4 |
---|---|
Molecular Formula |
C6H3BrN2O4 |
Molecular Weight |
247.00 g/mol |
IUPAC Name |
1-bromo-2,3-dinitrobenzene |
InChI |
InChI=1S/C6H3BrN2O4/c7-4-2-1-3-5(8(10)11)6(4)9(12)13/h1-3H |
InChI Key |
GEBJYRDABZFWLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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